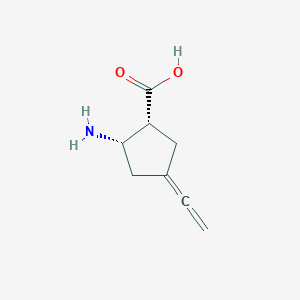![molecular formula C13H12N4O B14221703 4-[8-(Methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol CAS No. 787591-87-1](/img/structure/B14221703.png)
4-[8-(Methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[8-(Methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[8-(Methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol typically involves the construction of the imidazo[1,2-a]pyrazine core followed by functionalization at specific positions. Common synthetic methods include:
Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single step to form the desired product.
Condensation Reactions: These reactions involve the combination of two molecules with the loss of a small molecule, such as water.
Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale multicomponent reactions and condensation reactions, optimized for yield and purity. Specific conditions such as temperature, pressure, and catalysts are tailored to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[8-(Methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
4-[8-(Methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[8-(Methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific biological context .
Comparison with Similar Compounds
4-[8-(Methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds have a similar core structure but differ in their functional groups and biological activities.
Imidazo[1,2-a]pyrimidines: These compounds also share a similar core structure but have different applications and properties.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities .
Properties
CAS No. |
787591-87-1 |
|---|---|
Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
4-[8-(methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol |
InChI |
InChI=1S/C13H12N4O/c1-14-12-13-15-6-7-17(13)8-11(16-12)9-2-4-10(18)5-3-9/h2-8,18H,1H3,(H,14,16) |
InChI Key |
ZIPAQZCUJUHQCS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=CN2C1=NC=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile](/img/structure/B14221635.png)




![3-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol](/img/structure/B14221665.png)
![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine](/img/structure/B14221667.png)

![4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide](/img/structure/B14221679.png)




